molecular formula C10H11ClFN B13666302 1-(2-Chloro-4-fluorobenzyl)azetidine

1-(2-Chloro-4-fluorobenzyl)azetidine

Cat. No.: B13666302
M. Wt: 199.65 g/mol
InChI Key: JWOLSTOXHNMSEE-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)azetidine is a synthetically valuable four-membered nitrogen heterocycle (azetidine) functionalized with a 2-chloro-4-fluoro-benzyl group. Azetidine scaffolds are of paramount importance in modern medicinal chemistry, as they are present in more than 75% of approved drugs and are prized for their ability to improve key physicochemical properties in drug candidates . The incorporation of the strained azetidine ring can lead to enhanced metabolic stability, solubility, and permeability compared to their larger ring counterparts, while the benzyl substitution provides a handle for further synthetic diversification . This compound serves as a crucial building block in diversity-oriented synthesis (DOS), aimed at generating lead-like molecules for probing biological systems and drug discovery campaigns . Its structure is ideal for exploring structure-activity relationships (SAR), particularly in the development of compounds targeting the central nervous system (CNS), where parameters such as molecular weight and lipophilicity are critically optimized for blood-brain barrier penetration . Researchers utilize this and related azetidine derivatives in key transformations such as Suzuki-Miyaura cross-coupling reactions, ring-expansion strategies to access other nitrogen-containing heterocycles, and the development of novel fused and spirocyclic ring systems . The presence of both chloro and fluoro substituents on the aromatic ring fine-tunes the electronic properties of the molecule and offers specific points for further functionalization. This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any other consumer applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

JWOLSTOXHNMSEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Synthetic Methodologies for N Substituted Azetidines, with Emphasis on Benzyl Azetidine Motifs

Classical Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring has historically presented a synthetic challenge. bham.ac.uk Classical methods for forming this heterocyclic system can be broadly categorized into intramolecular cyclization reactions and cycloaddition reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a bond between a nitrogen atom and a carbon atom within the same molecule to close the four-membered ring.

One of the most common and direct methods for azetidine synthesis is through intramolecular nucleophilic substitution (SN2) reactions. nih.gov This approach typically involves a γ-amino halide or a γ-amino alcohol derivative where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position. For instance, the cyclization of a 3-halopropyl amine derivative proceeds via an SN2 mechanism where the nitrogen atom attacks the carbon bearing the halide, leading to the formation of the azetidine ring. studyx.ai

Starting MaterialReagents/ConditionsProductYieldReference
3-halopropyl amine derivativesBaseAzetidineVaries studyx.ai
2-substituted-1,3-propanediolsPrimary amines, in situ generated bis-triflates1,3-disubstituted azetidinesNot specified organic-chemistry.org
γ-amino alcoholsMesylation, base-induced ring closureN-aryl-2-cyanoazetidinesHigh organic-chemistry.org

This table summarizes examples of SN2-type cyclizations for azetidine synthesis.

Various metal catalysts have been employed to facilitate the intramolecular cyclization for azetidine synthesis, often enabling reactions that are otherwise difficult to achieve.

Palladium-catalyzed intramolecular amination of C(sp3)-H bonds has emerged as a powerful tool. For example, Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for synthesizing functionalized azetidines. rsc.org This method utilizes an oxidant and an additive to promote reductive elimination from a Pd(IV) intermediate, leading to ring formation. rsc.org

Copper-catalyzed reactions have also been successfully applied. A copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides provides a general route to azetidines with high regioselectivity. nih.gov

Catalyst SystemSubstrateKey FeaturesReference
Palladium(II) with oxidant and additivePicolinamide (PA) protected aminesIntramolecular amination of unactivated C-H bonds organic-chemistry.orgrsc.org
Copper-based photoredox catalystYnamidesAnti-Baldwin radical 4-exo-dig cyclization nih.gov
Tantalum catalystHomoallylamine derivativesHydroaminoalkylation followed by cyclization rsc.org

This table highlights different metal-catalyzed approaches to azetidine synthesis.

The reductive cyclization of γ-haloalkyl-imines offers another pathway to N-substituted azetidines. This method involves the reduction of the imine to an amine, which then undergoes intramolecular cyclization. For example, treatment of γ-haloalkyl-imines with sodium borohydride (B1222165) in refluxing methanol (B129727) leads to the formation of N-substituted azetidines in high yields. bham.ac.uk

SubstrateReducing AgentKey TransformationYieldReference
γ-haloalkyl-iminesSodium borohydrideReduction of imine followed by intramolecular cyclizationHigh bham.ac.uk

This table illustrates the reductive cyclization approach for synthesizing N-substituted azetidines.

The intramolecular aminolysis of epoxides provides a regioselective route to azetidines. Lanthanide triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govnih.govfrontiersin.org This reaction can tolerate a variety of functional groups. nih.govnih.gov

SubstrateCatalystKey FeaturesYieldReference
cis-3,4-epoxy aminesLa(OTf)3Regioselective C3-aminolysisHigh nih.govnih.govfrontiersin.org

This table summarizes the intramolecular aminolysis of epoxides for azetidine synthesis.

Cycloaddition Reactions

Cycloaddition reactions, particularly [2+2] cycloadditions, represent an efficient strategy for the construction of four-membered rings.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. nih.gov Recent advancements have utilized visible-light-mediated triplet energy transfer to overcome some of the challenges associated with this reaction. springernature.comchemrxiv.org For instance, the Schindler group has developed intermolecular [2+2] photocycloaddition reactions between cyclic oximes and alkenes using visible light and an iridium photocatalyst. rsc.orgspringernature.com

Another important cycloaddition is the ketene-imine cycloaddition, also known as the Staudinger synthesis, which leads to the formation of β-lactams (2-azetidinones). mdpi.com While this review focuses on azetidines, it is worth noting that β-lactams can be reduced to the corresponding azetidines. nih.gov

Reaction TypeReactantsConditionsKey FeaturesReference
Aza Paternò-BüchiImine and alkenePhotochemical (UV or visible light)Direct formation of the azetidine ring nih.govchemrxiv.org
Visible-light mediated [2+2] cycloadditionCyclic oximes and alkenesIridium photocatalyst, visible lightMild conditions, high functional group tolerance rsc.orgspringernature.com
Staudinger SynthesisKetene and imineTypically thermalForms β-lactam precursor to azetidines mdpi.com

This table provides an overview of cycloaddition reactions used in azetidine synthesis.

Modern and Stereoselective Synthetic Protocols

Copper-catalyzed reactions have also proven effective. For instance, a highly enantioselective difunctionalization of azetines via copper-catalyzed boryl allylation provides convenient access to chiral 2,3-disubstituted azetidines. acs.org This method simultaneously installs two versatile functional groups (boryl and allyl) and creates two new stereogenic centers. acs.org Another strategy utilizes chiral tert-butanesulfinamides for chiral induction with 1,3-bis-electrophilic 3-chloropropanal, offering a three-step route to C2-substituted azetidines with a variety of substituents. acs.org

MethodKey Reagents/CatalystProduct TypeKey FeaturesReference
OrganocatalysisChiral organocatalyst, aldehydesC2-functionalized aziridines and N-alkyl terminal azetidinesHigh enantiomeric excess from a common intermediate nih.gov
Copper-Catalyzed Boryl AllylationCu/bisphosphine catalyst, azetinesChiral 2,3-disubstituted azetidinesConcomitant construction of two stereogenic centers acs.org
Chiral Auxiliary ApproachChiral tert-butanesulfinamides, 3-chloropropanalC2-substituted azetidinesHigh diastereoselectivity, scalable acs.org
Asymmetric [3+1]-CycloadditionChiral sabox copper(I) catalysisChiral tetrasubstituted azetidinesHigh yield and stereocontrol nih.gov

Visible light has become an increasingly important tool in modern organic synthesis, enabling mild and selective transformations. researchgate.netresearchgate.net As mentioned in the context of [2+2] photocycloadditions, visible light-mediated energy transfer is a key strategy for azetidine synthesis. researchgate.netspringernature.com This approach avoids the need for high-energy UV radiation and allows for the use of a broader range of functional groups. researchgate.net

Beyond cycloadditions, visible light can mediate other types of reactions to form azetidines. For example, a general anti-Baldwin radical 4-exo-dig cyclization of ynamides can be achieved using a heteroleptic copper complex under visible light irradiation. nih.gov This method provides a versatile entry to highly substituted azetidines with full control over the regioselectivity of the cyclization. nih.gov

Reaction TypeSubstratesCatalyst/ConditionsKey FeatureReference
Intermolecular [2+2] PhotocycloadditionOximes, AlkenesIridium photocatalyst, visible lightTriplet energy transfer researchgate.netnih.gov
Intramolecular Aza Paternò–Büchi ReactionUnactivated Alkenes, Cyclic OximesPhotocatalyst, visible lightAccess to tricyclic azetidines nih.gov
Radical 4-exo-dig CyclizationYnamidesHeteroleptic copper complex, amine, visible lightAnti-Baldwin cyclization nih.gov

The development of divergent synthetic routes allows for the creation of diverse libraries of azetidine-based compounds from a common intermediate. This is particularly valuable in drug discovery for exploring structure-activity relationships. A densely functionalized azetidine ring system can serve as a versatile starting point to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov

For instance, starting from N-allyl amino diols, trisubstituted azetidines can be synthesized on a multi-gram scale. nih.gov These core structures can then be elaborated through various reactions, such as ring-closing metathesis to form azetidine-fused eight-membered rings, or intramolecular cyclizations to generate spirocyclic systems. nih.gov Palladium-catalyzed tandem allylic substitution reactions also offer a pathway for the structurally divergent synthesis of azetidines and other related heterocycles. researchgate.net Additionally, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a simple and efficient route for the preparation of new heterocyclic amino acid derivatives containing the azetidine ring. nih.gov

Starting MaterialSynthetic StrategyResulting ScaffoldsReference
Densely functionalized azetidinesDiversification of a core systemFused, bridged, and spirocyclic azetidines nih.govnih.gov
Allylic amine derivativesPalladium-catalyzed tandem allylic substitutionAzetidines, 5,6-dihydro-1,3-oxazines, 2,3-dihydro-1,4-oxazines researchgate.net
Methyl 2-(azetidin-3-ylidene)acetatesAza-Michael addition with NH-heterocyclesFunctionalized 3-substituted 3-(acetoxymethyl)azetidines nih.gov

Functional Group Tolerance and Scalability Considerations in N-(Halo-Fluorobenzyl)azetidine Synthesis

The synthesis of N-(halo-fluorobenzyl)azetidines requires methodologies that are tolerant of various functional groups and are amenable to large-scale production. The presence of halogen substituents on the benzyl (B1604629) ring, as in 1-(2-Chloro-4-fluorobenzyl)azetidine, necessitates careful consideration of reaction conditions to avoid unwanted side reactions.

Functional Group Tolerance:

Modern synthetic methods for azetidine functionalization often exhibit broad functional group tolerance, which is critical for complex molecule synthesis. For instance, copper-catalyzed photoinduced radical cyclization of ynamides has been shown to be compatible with protected alcohols, esters, and various heteroarenes, highlighting its efficiency and tolerance. nih.gov Similarly, palladium-catalyzed intramolecular C-H amination demonstrates excellent functional group tolerance. rsc.org

In the context of direct N-alkylation or reductive amination, the primary concern is the compatibility with other reactive sites in the molecule. Reductive amination is particularly noted for its high chemoselectivity, proceeding under mild conditions that preserve many sensitive functional groups. acs.org The choice of reducing agent is crucial; sodium triacetoxyborohydride (B8407120) is often preferred as it is mild enough not to reduce other functional groups like esters or nitro groups that might be present on either the azetidine or benzyl moiety.

The electronic effects of the halo-fluoro substituents on the benzyl group are a key consideration. Electron-withdrawing groups can destabilize any potential carbocation intermediate, favoring an SN2 pathway for direct alkylation. youtube.com This directed mechanism can prevent side reactions that might occur through less controlled cationic intermediates. The negative inductive effect of these substituents can also influence the reactivity of precursor molecules in cyclization strategies. nih.gov

The table below illustrates the functional group tolerance in representative N-alkylation reactions of azetidines, providing insight into the expected compatibility for synthesizing complex halo-fluorobenzyl derivatives.

Reaction TypeSubstrate/ReagentTolerated Functional GroupsTypical Yield (%)Reference
Reductive AminationAzetidine + 3,5-DichlorobenzaldehydeAryl Halides (Cl)77% (over two steps) acs.org
Nucleophilic Aromatic SubstitutionAzetidine HCl + 1-Chloro-2,4-dinitrobenzeneNitro groups, Aryl Halides89% (over two steps) acs.org
α-Alkylation of N-Borane ComplexAzetidine-2-carboxylate Complex + Benzyl BromideEster, Phenyl90% nih.gov
Radical Cyclization (Ynamide)Ynamide with Ester groupEster, Protected Alcohols, HeteroarenesGood to Excellent nih.gov
Intramolecular C-H AminationAlkyl Bromide DerivativesBenzyl ethers, Tertiary C-H bonds, Halides (Br)Good to Excellent nsf.gov

Scalability Considerations:

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction efficiency, cost of reagents, and safety. For the synthesis of N-(halo-fluorobenzyl)azetidines, scalable methods are highly desirable.

Several modern approaches to azetidine synthesis have been successfully implemented on a larger scale. A two-step synthesis for 2-arylazetidines was reported as a scalable process, demonstrating its robustness. semanticscholar.org Furthermore, a general method for producing enantioenriched C2-substituted azetidines has been proven effective on a gram scale, highlighting its potential for producing significant quantities of material. acs.org Continuous-flow technologies also offer a promising avenue for scalability, providing better control over reaction parameters and improving safety and efficiency, as demonstrated in the synthesis of azetidinium salts on a 1-4 gram scale. nih.gov

For direct N-alkylation, scalability can be affected by factors such as reaction kinetics, heat management, and purification. The choice of solvent and base is critical. For reductive amination, the cost and handling of the reducing agent become important factors on a larger scale. One-pot procedures are generally favored for scalability as they reduce the number of unit operations, minimizing waste and potential for product loss between steps. acs.org The development of telescoped multi-step procedures, where intermediates are not isolated, further enhances the preparative convenience and scalability of these synthetic routes. nsf.gov

Reactivity and Mechanistic Studies of N Substituted Azetidine Systems

Ring-Opening Reactions and Transformations

The release of ring strain is a primary driving force for the reactions of azetidines. This can be achieved through various ring-opening and ring-transforming methodologies.

Nucleophile-Induced Ring Opening

N-substituted azetidines can undergo ring-opening upon attack by a nucleophile. For the reaction to proceed, the nitrogen atom of the azetidine (B1206935) is typically activated by protonation or alkylation, forming a more reactive azetidinium ion. This enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the azetidinium ion and the incoming nucleophile.

In the case of N-benzylazetidinium ions, nucleophilic attack can occur at either of the endocyclic methylene (B1212753) carbons adjacent to the nitrogen atom. The regiochemical outcome is a subject of detailed study, often depending on the nature of the nucleophile and the substitution pattern on the azetidine ring. For instance, studies on the analogous, more strained N,N-dibenzylaziridinium ions have shown that bromide nucleophiles exclusively attack the more substituted carbon, whereas hydride nucleophiles show opposite regioselectivity, attacking the unsubstituted position. nih.gov This highlights the nuanced interplay of factors governing the ring-opening of small, N-activated rings.

Azetidinium Ion PrecursorNucleophileReaction ConditionsMajor Product(s)Key Findings
Generic N-Benzylazetidinium IonHalides (e.g., Br⁻)Protic or aprotic solventsγ-HaloaminesActivation of the azetidine nitrogen is crucial for the reaction to proceed.
Generic N-Benzylazetidinium IonAminesTypically heated1,3-DiaminesThe reaction provides a route to functionalized diamine structures.
(2S)-1-Benzyl-2-vinylazetidineOrganocuprates (e.g., Me₂CuLi)Lewis acid (BF₃·OEt₂)(S)-1-Benzyl-1-(pent-4-en-2-yl)amineDemonstrates C-C bond formation via ring-opening.
N-Benzhydrylazetidinium saltsPotassium tert-butoxideTetrahydrofuranRing-cleavage products via Hofmann eliminationHighlights a competing side-reaction to nucleophilic substitution. researchgate.net

Ring Expansion Methodologies

The strain within the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more complex nitrogen-containing heterocycles such as pyrrolidines and azepanes. These transformations often proceed through the formation of a bicyclic azetidinium intermediate or via the rearrangement of an azetidinium ylide.

One notable methodology involves the intramolecular N-alkylation of an azetidine bearing a side chain with a suitable leaving group. For example, 2-substituted azetidines with a 3-hydroxypropyl side chain can be activated and cyclize to form a 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic attack on this strained bicyclic system can lead to the formation of either a five-membered pyrrolidine (B122466) or a seven-membered azepane ring, with the product distribution being dependent on the substitution pattern and the nucleophile used. researchgate.netnih.gov

Another powerful approach involves the reaction of azetidine carboxylate esters with metallocarbenes to generate azetidinium ylides. These ylides can then undergo a researchgate.netnih.gov-shift, leading to the efficient ring-expansion to form pyrrolidine derivatives. This methodology has been successfully applied in the synthesis of pyrrolizidine (B1209537) alkaloids. nih.gov

Azetidine SubstrateReagent(s)IntermediateExpanded Product(s)Reference
2-(3-Hydroxypropyl)azetidines1. Mesyl chloride, Et₃N 2. KCN1-Azoniabicyclo[3.2.0]heptaneSubstituted Pyrrolidines and Azepanes nih.gov
Methyl 1-benzylazetidine-2-carboxylateDiazo compounds, Rh₂(OAc)₄Azetidinium ylidePyrrolidine-2,3-dicarboxylate nih.gov
3-Methylene-azetidinesα-Diazo pyrazoamides, Chiral Co(II) complexAmmonium ylideQuaternary prolineamide derivatives researchgate.net
Propargylic aziridines1. Diborylalkyl lithium salts 2. Gold catalystHomopropargyl amine(Z)-Alkylidene azetidines acs.org

Polymerization via Ring-Opening

The ring strain of azetidines also makes them suitable monomers for ring-opening polymerization (ROP). N-substituted azetidines, such as 1-benzylazetidine (B3057175), can undergo cationic ROP to produce polyamines. The polymerization is typically initiated by cationic initiators that can alkylate or protonate the nitrogen atom of the azetidine ring, generating the active azetidinium ion propagating species.

The polymerization of 1-benzylazetidine has been investigated using various cationic initiators. The reaction proceeds via the nucleophilic attack of the nitrogen atom of a monomer molecule on a carbon atom of the azetidinium ring of the growing polymer chain. This process leads to the formation of a linear poly(1-benzylazetidine), which is a polyamine with repeating N-benzylated aminopropane units. The choice of initiator and reaction conditions can influence the rate of polymerization and the properties of the resulting polymer. tandfonline.com

MonomerInitiatorReaction ConditionsPolymer StructureKey Findings
1-BenzylazetidineMethyl tosylateBulk, 60 °CPoly(1-benzylazetidine)Effective cationic initiator for ROP. tandfonline.com
1-Benzylazetidine3-Hydroxy-1-propanesulfonic acid sultoneBulk, 60 °CPoly(1-benzylazetidine)Assumed to proceed via a zwitterionic intermediate. tandfonline.com
1-BenzylazetidineMethyl iodideBulk, 60 °CPoly(1-benzylazetidine)Another effective cationic initiator. tandfonline.com

Reactions Involving Azetidine-Derived Intermediates

The synthesis of the azetidine ring itself, or its functionalization, can proceed through highly reactive intermediates. Understanding the formation and fate of these intermediates is key to developing novel synthetic methodologies.

α-Oxo Gold Carbene Intermediates in Azetidine Synthesis

A powerful method for the synthesis of azetidin-3-ones involves a gold-catalyzed oxidative cyclization of N-propargylsulfonamides. A key step in the proposed mechanism is the formation of a reactive α-oxo gold carbene intermediate. This species is generated via the intermolecular oxidation of the terminal alkyne moiety of the substrate. nih.gov

The α-oxo gold carbene, once formed, undergoes a subsequent intramolecular N-H insertion reaction. This insertion into the sulfonamide N-H bond leads to the formation of the four-membered azetidine ring, yielding the corresponding azetidin-3-one. This methodology provides a flexible and stereoselective route to chiral azetidin-3-ones, which are valuable building blocks for more complex functionalized azetidines. The use of a t-butanesulfonyl protecting group on the nitrogen is advantageous as it can be readily removed under acidic conditions. nih.govnih.gov

Carbocation Generation from Azetidine Sulfonyl Fluorides

Recent advances have demonstrated that azetidine sulfonyl fluorides can serve as effective precursors for the generation of azetidine-containing carbocations. nih.gov These sulfonyl fluorides undergo a defluorosulfonylation (deFS) reaction pathway under mild thermal conditions. This process involves the extrusion of sulfur dioxide and a fluoride (B91410) ion, leading to the formation of a planar, three-coordinate carbocation centered at the 3-position of the azetidine ring.

The generated azetidine carbocation is a highly reactive intermediate that can be trapped by a wide range of nucleophiles. This allows for the synthesis of a diverse array of 3,3-disubstituted azetidines, which are valuable motifs in medicinal chemistry. This methodology offers a divergent approach to functionalized azetidines, enabling the coupling of the azetidine core with various nucleophilic partners such as amines, azoles, and phosphonates. The reaction is notable for its mild conditions and high functional group tolerance. nih.govdigitellinc.comacs.org

Due to a lack of specific scientific literature on the intramolecular rearrangements and cross-coupling reactions of the chemical compound "1-(2-Chloro-4-fluorobenzyl)azetidine," it is not possible to generate a detailed and informative article on this specific subject.

Extensive searches of chemical databases and scholarly articles did not yield any studies detailing the reactivity of this particular N-substituted azetidine in the context of intramolecular rearrangements or cross-coupling reactions. Research in this area tends to focus on broader classes of azetidine derivatives or simpler analogues. Without published experimental data or mechanistic studies, any attempt to describe these specific reactions for this compound would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the specified chemical compound and its reactivity in these particular transformation types cannot be provided.

Spectroscopic Characterization for Structural Elucidation of N Halo Fluorobenzyl Azetidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For 1-(2-Chloro-4-fluorobenzyl)azetidine, both ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent framework and assigning the positions of protons and carbons.

In the ¹H NMR spectrum, the protons of the azetidine (B1206935) ring typically appear as multiplets due to spin-spin coupling. The two methylene (B1212753) groups adjacent to the nitrogen atom (C2 and C4) are expected to be in the range of 3.0-4.0 ppm, shifted downfield by the electron-withdrawing effect of the nitrogen. The methylene group at the C3 position would likely resonate further upfield, typically between 2.0 and 2.5 ppm. The benzylic protons (CH₂) attached to the nitrogen would present as a singlet around 3.5-4.5 ppm. The aromatic protons on the 2-chloro-4-fluorobenzyl group would exhibit a complex splitting pattern in the aromatic region (7.0-7.5 ppm) due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the azetidine ring are expected in the aliphatic region, with the carbons bonded to the nitrogen (C2 and C4) appearing around 50-60 ppm and the C3 carbon at approximately 20-30 ppm. The benzylic carbon would be observed near 60-70 ppm. In the aromatic region, the carbon atoms of the substituted benzene (B151609) ring would show distinct signals, with their chemical shifts influenced by the chloro and fluoro substituents. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm)
Azetidine H2, H4 3.0 - 4.0 (multiplet)
Azetidine H3 2.0 - 2.5 (multiplet)
Benzyl (B1604629) CH₂ 3.5 - 4.5 (singlet)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
Azetidine C2, C4 50 - 60
Azetidine C3 20 - 30
Benzyl CH₂ 60 - 70

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aliphatic methylene groups in the azetidine ring and the benzyl group would appear in the region of 2850-3000 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The presence of the C-N bond in the azetidine ring would give rise to a stretching vibration in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C-C stretching vibrations of the aromatic ring would be observed as a series of bands in the 1450-1600 cm⁻¹ region. The characteristic C-Cl and C-F stretching vibrations are also expected in the fingerprint region, generally between 800-600 cm⁻¹ and 1400-1000 cm⁻¹ respectively, which can sometimes be difficult to assign definitively without comparative analysis.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
Aliphatic C-H stretch 2850 - 3000
Aromatic C-H stretch 3000 - 3100
C-N stretch 1020 - 1250
Aromatic C=C stretch 1450 - 1600
C-F stretch 1000 - 1400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion would be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would be indicative of the structure. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would result in the formation of a stable 2-chloro-4-fluorobenzyl cation. Another characteristic fragmentation would be the loss of small neutral molecules from the azetidine ring.

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (relative intensity) Description
[M]⁺ Expected [M]⁺ and [M+2]⁺ Molecular ion with chlorine isotope pattern
[C₈H₆ClF]⁺ --- 2-Chloro-4-fluorobenzyl cation

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR, IR, and MS provide information about the connectivity and composition of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry if the molecule is chiral and crystallized as a single enantiomer.

For N-(halo-fluorobenzyl)azetidines that are suitable for single crystal growth, X-ray diffraction analysis would provide precise coordinates for each atom in the crystal lattice. This technique would confirm the puckered conformation of the four-membered azetidine ring and the relative orientation of the 2-chloro-4-fluorobenzyl substituent. In cases where chiral centers are present, X-ray crystallography on a single crystal of an enantiomerically pure sample can be used to determine the absolute configuration. Although this compound itself is not chiral, this technique is invaluable for substituted analogs that are. The solid-state packing and intermolecular interactions, such as hydrogen bonding or π-stacking, can also be elucidated, providing insights into the material's properties.

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms and energy landscapes of chemical reactions involving azetidines. thescience.dev These calculations allow for the mapping of reaction pathways, the identification of transition states, and the determination of activation energies, which collectively govern the feasibility and rate of a reaction.

For instance, in the synthesis of substituted azetidines, computational models can explain why the formation of a strained four-membered ring is preferred over a thermodynamically more stable five-membered ring (e.g., a pyrrolidine). researchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for competing reaction pathways, researchers can predict the kinetic product. A study on the synthesis of 2-arylazetidines from oxiranes demonstrated that the 4-exo-tet cyclization to form the azetidine (B1206935) ring has a significantly lower activation barrier than the competing 5-endo-tet cyclization that would lead to a pyrrolidine (B122466). researchgate.netacs.org This kinetic control is crucial for the successful synthesis of many azetidine derivatives. researchgate.net

These theoretical insights confirm experimental findings and provide a deep understanding of the underlying principles, such as Baldwin's rules for ring closure. acs.org The computational data reveal how orbital overlap and ring strain influence the transition state geometry and energy, thereby dictating the reaction's outcome. researchgate.netacs.org

Table 1: Calculated Activation Free Energies (ΔG‡) for Competing Azetidine vs. Pyrrolidine Ring Formation
Reaction PathwayDescriptionCalculated ΔG‡ (kcal/mol)Predicted Outcome
4-exo-tetFormation of Azetidine Ring58.0Kinetic Product
5-endo-tetFormation of Pyrrolidine Ring79.4Disfavored

Data adapted from a DFT study on 2-arylazetidine synthesis. researchgate.net

Stereochemical Control and Regioselectivity Prediction

Beyond reaction mechanisms, quantum chemical calculations are pivotal in predicting the stereochemical and regiochemical outcomes of reactions. For molecules with stereocenters, such as substituted azetidines, controlling the three-dimensional arrangement of atoms is critical. Computational models can predict which diastereomer will be preferentially formed by comparing the energies of the respective transition states.

In the context of azetidine synthesis, calculations have shown that the transition state leading to a trans-substituted product can be several kcal/mol lower in energy than the transition state leading to the cis product. researchgate.net This energy difference, arising from subtle steric and electronic interactions in the transition state geometry, translates directly to the observed diastereomeric ratio in the final product mixture.

Similarly, computational studies have been used to explain the regioselectivity in the intramolecular aminolysis of epoxy amines to form azetidines. nih.govfrontiersin.org DFT calculations of the transition states for reactions catalyzed by Lewis acids like La(OTf)₃ showed that the formation of the azetidine ring was energetically favored over the formation of a competing pyrrolidine ring, which was consistent with experimental results. nih.gov These predictive capabilities enable chemists to design reactions that yield a specific, desired isomer, minimizing waste and simplifying purification. mit.edu

Table 2: Calculated Relative Energies for Transition States Leading to Different Stereoisomers
Transition StateProduct StereochemistryCalculated Relative ΔG‡ (kcal/mol)Predicted Selectivity
TS-transtrans-Azetidine0.0Major Product
TS-ciscis-Azetidine+9.7Minor Product

Data adapted from a DFT study on 2-arylazetidine synthesis. researchgate.net

Conformational Analysis and Molecular Dynamics Studies

The biological activity and physical properties of a molecule like 1-(2-Chloro-4-fluorobenzyl)azetidine are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. The azetidine ring itself is not planar and undergoes puckering. nih.gov Computational studies using ab initio and DFT methods have shown that the four-membered azetidine ring can adopt either puckered structure depending on the substituents and backbone structure. nih.gov

For a molecule with a flexible side chain, such as the 2-chloro-4-fluorobenzyl group, numerous conformations are possible due to rotation around single bonds. Molecular dynamics (MD) simulations can be employed to explore this conformational landscape over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules, providing insight into the dynamic behavior and structural stability of different conformers. researchgate.net For example, MD simulations on a docked azetidine derivative helped validate the stability of the ligand-receptor complex, showing a root-mean-square deviation (RMSD) between 0.75 Å and 1.5 Å over 90 nanoseconds, indicating a stable binding pose. researchgate.net Such studies are crucial for understanding how the molecule might present itself to a biological target.

Table 3: Relative Energies of Different Ring Pucker Conformations for an Azetidine Dipeptide Model
Conformation NameKey Dihedral Angles (φ, ψ)Relative Energy (kcal/mol)
tC (C7 H-bond)-80.9°, 70.0°0.00
tP (Polyproline II-like)-72.2°, 153.2°0.43
tE-149.3°, 158.4°3.01

Data adapted from a DFT study on an L-azetidine-2-carboxylic acid dipeptide model (Ac-Aze-NHMe). nih.gov

Molecular Docking and Structure-Based Design Principles for Azetidine Scaffolds in Research

The azetidine ring is a valuable scaffold in medicinal chemistry and drug design. enamine.netambeed.com Its rigid, three-dimensional structure can orient substituents into defined regions of space, which can lead to improved binding affinity and selectivity for biological targets. enamine.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org

In structure-based drug design, docking simulations are used to place candidate molecules, such as those containing the this compound scaffold, into the binding site of a target protein. nih.gov The simulations calculate a score based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity. researchgate.net This process allows researchers to prioritize which compounds to synthesize and test.

For example, a molecular docking study of novel azetidin-2-one (B1220530) derivatives against the epidermal growth factor receptor (EGFR) identified several compounds with high predicted binding affinity, as indicated by their Piecewise Linear Potential (PLP) fitness scores. researchgate.net The results of such studies guide the iterative process of drug discovery, where the chemical structure is systematically modified to optimize interactions with the target, leading to more potent and selective drug candidates. nih.govacs.org

Table 4: Example Molecular Docking Scores for Azetidine Derivatives Against a Protein Target (EGFR)
Compound IDDescriptionPLP Fitness ScorePredicted Activity
Reference Ligand (Erlotinib)Known EGFR Inhibitor71.94Active
Azetidine Derivative A-2Test Compound77.79High Potential
Azetidine Derivative A-8Test Compound76.68High Potential
Azetidine Derivative A-14Test Compound71.46Moderate Potential

Data adapted from an in-silico molecular docking study of azetidin-2-one derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(2-Chloro-4-fluorobenzyl)azetidine, and what factors influence reaction efficiency?

  • Answer: Synthesis typically involves nucleophilic substitution between 2-chloro-4-fluorobenzyl chloride and azetidine. Key parameters include:

  • Base selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate azetidine .

  • Solvent optimization: Polar aprotic solvents like THF or DMF enhance reaction rates .

  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

  • Yield optimization: Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 benzyl halide:azetidine) are critical .

    ParameterOptimal ConditionImpact on Yield/Purity
    BaseK₂CO₃Higher yield (78–82%)
    SolventTHFImproved solubility
    Temperature70°CBalances kinetics

Q. How does the substitution pattern on the benzyl group influence physicochemical properties and biological interactions?

  • Answer: Substituent positions (e.g., 2-Cl vs. 4-F) modulate electronic and steric effects:

  • Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

  • Ortho-chloro substituents induce steric hindrance, potentially reducing binding to flat enzyme active sites .

  • Comparative studies of analogs (e.g., 2,4-difluoro vs. 2-chloro-4-fluoro) reveal distinct logP values and polar surface areas, affecting membrane permeability .

    CompoundlogPPolar Surface Area (Ų)Biological Activity
    This compound2.829.3Enzyme inhibition
    1-(2,4-Difluorobenzyl)azetidine2.131.5Reduced affinity

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer: Discrepancies often arise from:

  • Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Purity issues: Trace impurities (e.g., unreacted benzyl halide) can skew results.
    • Methodological solutions:
  • Orthogonal validation: Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding .
  • Batch analysis: HPLC-MS to verify purity (>99%) and exclude confounding byproducts .
  • Meta-analysis: Pool data from multiple studies to identify trends (e.g., IC₅₀ variability across assays) .

Q. Which computational approaches predict binding modes of this compound with biological targets?

  • Answer:

  • Molecular docking (AutoDock Vina): Predicts ligand-receptor interactions using crystal structures (e.g., PDB: 4XYZ) .

  • Molecular dynamics (GROMACS): Simulates conformational stability in lipid bilayers or solvent .

  • QSAR models: Correlate structural descriptors (e.g., Hammett σ) with activity to guide lead optimization .

    TechniqueApplication ExampleOutcome
    DockingSerotonin receptor (5-HT₂A) bindingΔG = -9.2 kcal/mol
    QSARIC₅₀ prediction for kinase inhibitionR² = 0.87

Q. How can reaction optimization be systematically approached for scaling up synthesis?

  • Answer:

  • Design of Experiments (DoE): Vary temperature, solvent, and base stoichiometry to identify critical factors .

  • Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy ensures consistency .

  • Continuous flow systems: Improve heat/mass transfer and safety for gram-scale production .

    Scale-Up ChallengeSolutionReference
    Exothermic reactionsFlow reactors with cooling loops
    Solvent recoveryThin-film evaporation

Key Notes

  • Methodological Focus: Emphasizes experimental design (e.g., DoE), computational modeling, and validation protocols to address research gaps.

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